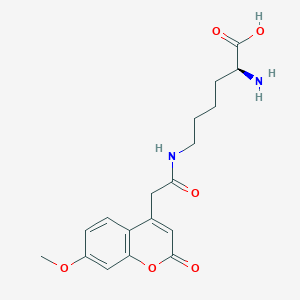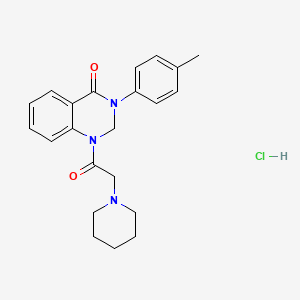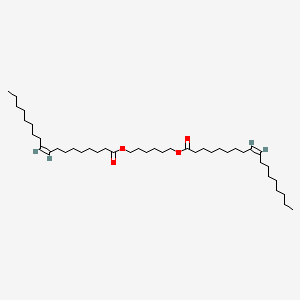
1,6-Hexanediyl dioleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Hexanediyl dioleate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 1,6-hexanediol with oleic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Hexanediyl dioleate is synthesized through the esterification reaction between 1,6-hexanediol and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 1,6-hexanediol and oleic acid, are mixed in a reactor along with a suitable catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,6-Hexanediyl dioleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,6-hexanediol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters, producing new ester compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.
Major Products Formed:
Hydrolysis: 1,6-Hexanediol and oleic acid.
Oxidation: Epoxides or hydroxylated derivatives.
Transesterification: New esters depending on the reactants used.
科学的研究の応用
1,6-Hexanediyl dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various polymers and other organic compounds.
Biology: Studied for its potential as a biocompatible material in drug delivery systems.
Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetic products.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its unique chemical properties.
作用機序
The mechanism of action of 1,6-hexanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs or other active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing the active components, 1,6-hexanediol and oleic acid, which can then exert their respective biological effects.
類似化合物との比較
1,6-Hexanediol diacrylate: Another ester of 1,6-hexanediol, used in the production of polymers and coatings.
1,6-Hexanediol dimethacrylate: Similar to 1,6-hexanediyl dioleate but with methacrylate groups, used in dental materials and adhesives.
1,6-Hexanediol dipalmitate: An ester of 1,6-hexanediol with palmitic acid, used in cosmetics and personal care products.
Uniqueness: this compound is unique due to its combination of 1,6-hexanediol and oleic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
特性
CAS番号 |
21224-03-3 |
|---|---|
分子式 |
C42H78O4 |
分子量 |
647.1 g/mol |
IUPAC名 |
6-[(Z)-octadec-9-enoyl]oxyhexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
InChIキー |
ZNRNSKNVPBUUNI-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
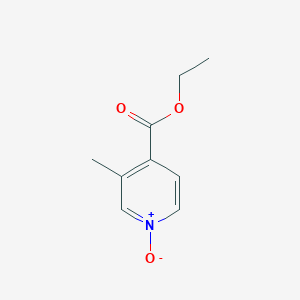
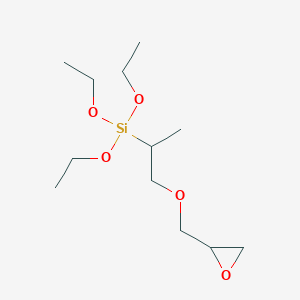
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
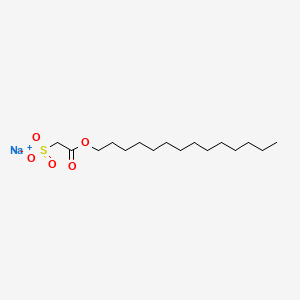
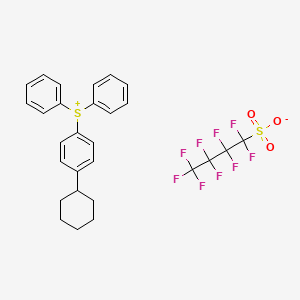
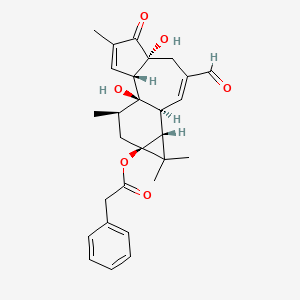
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

